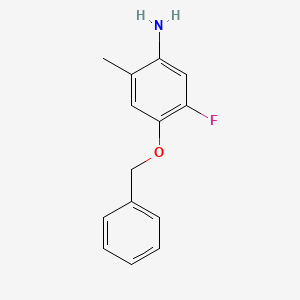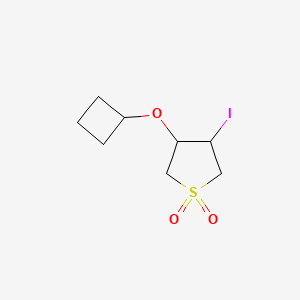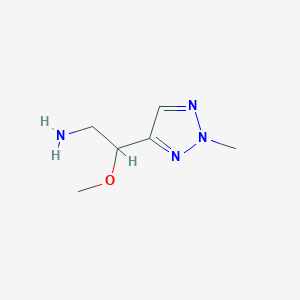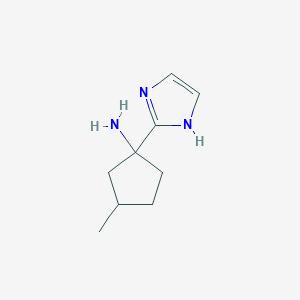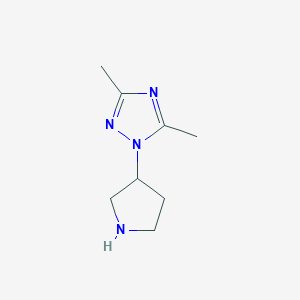
3,5-Dimethyl-1-(pyrrolidin-3-YL)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-1-(pyrrolidin-3-YL)-1H-1,2,4-triazole is a heterocyclic compound with a molecular formula of C9H15N3 This compound is characterized by the presence of a triazole ring substituted with a pyrrolidine group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1-(pyrrolidin-3-YL)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-1-(pyrrolidin-3-YL)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or THF.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines; reactions may require catalysts or specific conditions like elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
3,5-Dimethyl-1-(pyrrolidin-3-YL)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-(pyrrolidin-3-YL)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The pyrrolidine group can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
- 3,5-Dimethyl-1-pyrrolidin-3-yl-1H-pyrazole
- 1-(3-Azetidinyl)-3,5-dimethyl-1H-pyrazole dihydrochloride
- 3-(1H-Pyrazol-1-ylmethyl)-3-pyrrolidinol hydrochloride
Comparison: Compared to these similar compounds, 3,5-Dimethyl-1-(pyrrolidin-3-YL)-1H-1,2,4-triazole exhibits unique properties due to the presence of the triazole ring. This ring structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of the pyrrolidine group further enhances its versatility and potential for interaction with biological targets .
Properties
Molecular Formula |
C8H14N4 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3,5-dimethyl-1-pyrrolidin-3-yl-1,2,4-triazole |
InChI |
InChI=1S/C8H14N4/c1-6-10-7(2)12(11-6)8-3-4-9-5-8/h8-9H,3-5H2,1-2H3 |
InChI Key |
CJEYOZIHKHZSIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C)C2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13305199.png)
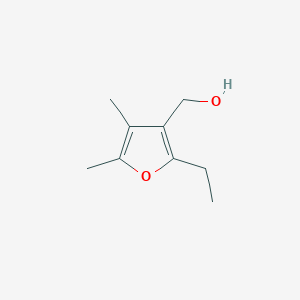

![5-Bromo-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B13305219.png)
